3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with a cyclopropyl and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and reduced production times.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can lead to alcohol derivatives.
Scientific Research Applications
3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects is often related to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Uniqueness
Compared to similar compounds, 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one may exhibit unique properties such as enhanced binding affinity to certain targets or improved stability under specific conditions. These differences can make it more suitable for particular applications in research and industry.
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-11(10-4-5-10)14-16(12(15)17)8-9-3-2-6-13-7-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDATVTCCOSURQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CN=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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